Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride
Description
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with a nitrogen atom (aza) at position 2, oxygen atoms (dioxa) at positions 6 and 9, and an aminomethyl substituent at position 7. The tert-butyl carboxyate (Boc) group acts as a protective moiety for the amine, while the hydrochloride salt enhances aqueous solubility.
Properties
Molecular Formula |
C13H25ClN2O4 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13;/h10H,4-9,14H2,1-3H3;1H |
InChI Key |
YRJJNAKJHCPCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with aminomethyl reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and chemicals.
Material Science: It is utilized in the design and fabrication of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Key Observations:
Heteroatom Composition: The target compound contains 1 nitrogen (aza) and 2 oxygens (dioxa). In contrast, the triaza analog (CAS 1160247-09-5) has three nitrogens, which may enhance hydrogen-bonding capacity but reduce metabolic stability .
Functional Groups: The aminomethyl group in the target compound (as a hydrochloride salt) provides a protonatable amine, favoring solubility in aqueous media. This contrasts with the methyl ester in EN300-27144722, which lacks ionic character . The Boc group is common across these compounds, serving as a protective group for amines during synthesis .
Physicochemical Properties
| Property | Target Compound | Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate | Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate HCl |
|---|---|---|---|
| Molecular Weight | ~308.8 g/mol | 267.33 g/mol | 237.69 g/mol |
| Solubility | High (HCl salt) | Moderate (neutral Boc group) | Moderate (ester + HCl salt) |
| Key Reactivity | Acid-labile Boc deprotection | Oxo group participates in nucleophilic additions | Ester hydrolysis to carboxylic acid |
Discussion:
- The hydrochloride salt form of the target compound enhances its solubility in polar solvents, making it advantageous for biological assays.
- The absence of an oxo group (compared to CAS 1160247-09-5) reduces susceptibility to reduction or nucleophilic attack, improving stability .
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